molecular formula C17H15NO4S B12889210 N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide CAS No. 94511-08-7

N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12889210
CAS No.: 94511-08-7
M. Wt: 329.4 g/mol
InChI Key: KGEUXHYLVANLSH-UHFFFAOYSA-N
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Description

N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-acetylbenzofuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Acetylbenzofuran-3-yl) methacrylamide
  • Benzofuran-based pyrazoline-thiazoles
  • Fluorinated pyrazole-thiazole derivatives

Uniqueness

N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide stands out due to its unique combination of the benzofuran and sulfonamide moieties, which confer distinct chemical and biological properties. This compound exhibits a broader range of biological activities compared to other benzofuran derivatives, making it a valuable candidate for further research and development .

Properties

CAS No.

94511-08-7

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-acetyl-1-benzofuran-3-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H15NO4S/c1-11-7-9-13(10-8-11)23(20,21)18-16-14-5-3-4-6-15(14)22-17(16)12(2)19/h3-10,18H,1-2H3

InChI Key

KGEUXHYLVANLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(OC3=CC=CC=C32)C(=O)C

Origin of Product

United States

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